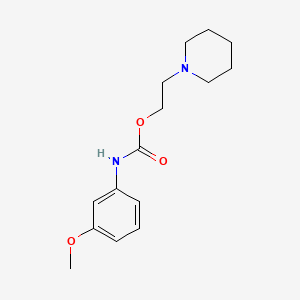
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 1-(3-methoxyphenyl)isocyanate with 2-(1-piperidyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction proceeds as follows:
- Dissolve 1-(3-methoxyphenyl)isocyanate in an anhydrous solvent such as dichloromethane.
- Add 2-(1-piperidyl)ethanol dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring and methoxyphenyl group contribute to the binding affinity and specificity of the compound for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-piperidyl)ethyl N-phenylcarbamate: Lacks the methoxy group on the phenyl ring.
2-(1-piperidyl)ethyl N-(4-methoxyphenyl)carbamate: The methoxy group is positioned at the para position instead of the meta position.
2-(1-piperidyl)ethyl N-(3-chlorophenyl)carbamate: The methoxy group is replaced with a chloro group.
Uniqueness
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
76875-81-5 |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-7-5-6-13(12-14)16-15(18)20-11-10-17-8-3-2-4-9-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |
Clé InChI |
MFSNOTSTCDAERK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


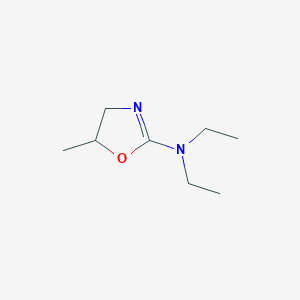
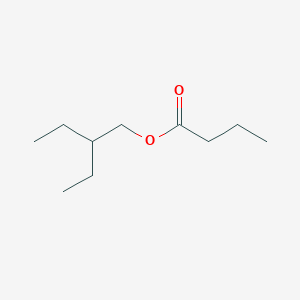
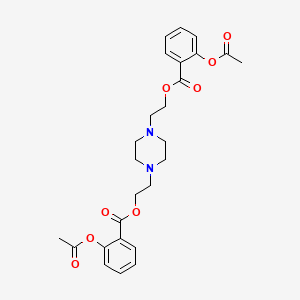
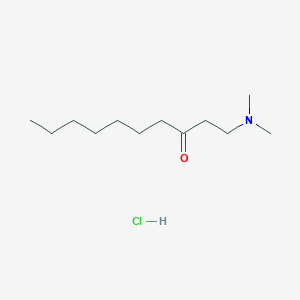
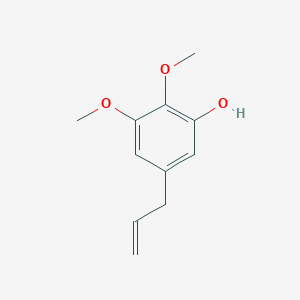


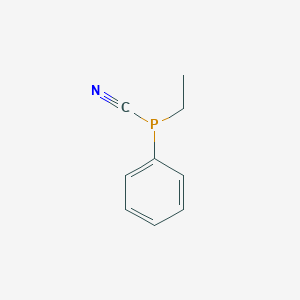
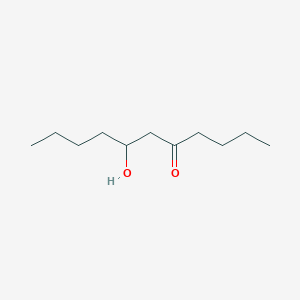
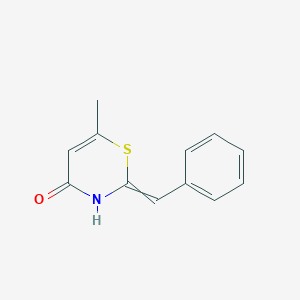
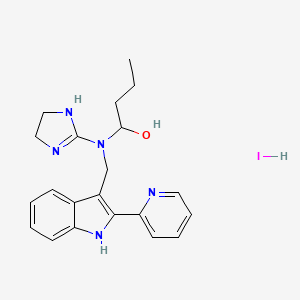
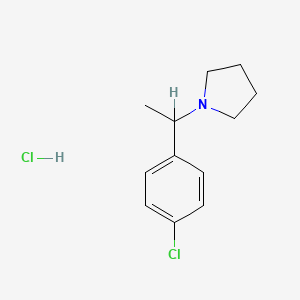
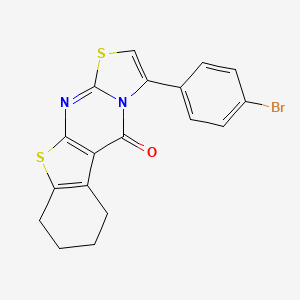
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
